molecular formula C14H14BrN3O3 B279859 ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate

ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B279859
M. Wt: 352.18 g/mol
InChI Key: RZEDJGGLNPFBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate, also known as BRD0705, is a chemical compound that has recently gained attention in scientific research for its potential use in the treatment of cancer.

Mechanism of Action

Ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been found to inhibit the activity of the protein bromodomain-containing protein 4 (BRD4), which plays a role in the regulation of gene expression. Inhibition of BRD4 leads to downregulation of genes involved in cell proliferation and survival, resulting in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has minimal toxicity to normal cells and tissues, indicating its potential as a safe and effective anticancer agent. ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has also been found to inhibit the migration and invasion of cancer cells, suggesting its potential use in preventing metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate in lab experiments is its specificity for BRD4, which allows for targeted inhibition of cancer cell growth. However, one limitation is that the synthesis method of ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate is complex and time-consuming, which may limit its availability for research purposes.

Future Directions

For research on ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate include studying its efficacy in animal models of cancer, investigating its potential use in combination with other anticancer agents, and exploring its mechanism of action in more detail. Additionally, further optimization of the synthesis method of ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate may improve its availability for research and clinical use.

Synthesis Methods

The synthesis method of ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate involves the reaction of 2-bromoaniline with ethyl 3-oxo-3-phenylpropanoate in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with hydrazine hydrate to form the final product, ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate.

Scientific Research Applications

Ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has been found to have potential anticancer properties and has been studied in various cancer cell lines. It has been shown to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. ethyl 3-[(2-bromoanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate has also been found to sensitize cancer cells to chemotherapy and radiation therapy.

properties

Molecular Formula

C14H14BrN3O3

Molecular Weight

352.18 g/mol

IUPAC Name

ethyl 5-[(2-bromophenyl)carbamoyl]-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C14H14BrN3O3/c1-3-21-14(20)12-8-11(17-18(12)2)13(19)16-10-7-5-4-6-9(10)15/h4-8H,3H2,1-2H3,(H,16,19)

InChI Key

RZEDJGGLNPFBHD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=CC=C2Br

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C(=O)NC2=CC=CC=C2Br

Origin of Product

United States

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